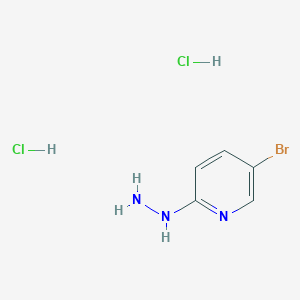

5-Bromo-2-hydrazinylpyridine dihydrochloride

Description

5-Bromo-2-hydrazinylpyridine dihydrochloride (CAS: 342635-38-5) is a brominated pyridine derivative with a hydrazine substituent at the 2-position, forming a dihydrochloride salt. Its molecular formula is C₅H₈BrCl₂N₃, with a molecular weight of 225.95 g/mol . The compound is characterized by a pyridine ring substituted with bromine (at position 5) and a hydrazinyl group (at position 2), stabilized by two hydrochloric acid molecules. This structure confers reactivity useful in pharmaceutical synthesis, coordination chemistry, and biochemical applications, particularly as a precursor for heterocyclic compounds or metal chelators .

Properties

Molecular Formula |

C5H8BrCl2N3 |

|---|---|

Molecular Weight |

260.94 g/mol |

IUPAC Name |

(5-bromopyridin-2-yl)hydrazine;dihydrochloride |

InChI |

InChI=1S/C5H6BrN3.2ClH/c6-4-1-2-5(9-7)8-3-4;;/h1-3H,7H2,(H,8,9);2*1H |

InChI Key |

WKSSIVGTHUQRCW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1Br)NN.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution Using Halogenated Pyridine Precursors

Reaction of 2-Chloro-5-bromopyridine with Hydrazine Hydrate

The most direct synthesis involves displacing the chlorine atom in 2-chloro-5-bromopyridine with hydrazine. This method is analogous to the synthesis of 3-chloro-2-hydrazinopyridine described in CN106588758B, where 2,3-dichloropyridine reacts with hydrazine hydrate in N,N-dimethylpropanolamine at 130°C for 10 hours, yielding 95% product. For 5-bromo-2-hydrazinylpyridine dihydrochloride, the proposed mechanism is:

$$

\text{2-Chloro-5-bromopyridine} + \text{Hydrazine Hydrate} \rightarrow \text{5-Bromo-2-hydrazinylpyridine} + \text{HCl}

$$

The free base is subsequently treated with hydrochloric acid to form the dihydrochloride salt. Key parameters include:

- Solvent : Polar aprotic solvents like N,N-dimethylformamide (DMF) or N,N-dimethylpropanolamine enhance reaction rates by stabilizing the transition state.

- Temperature : Reactions typically proceed at 100–130°C under reflux.

- Purification : Centrifugation and recrystallization from water or ethanol yield >99% purity.

Table 1: Comparative Yields and Conditions for Halogen Displacement

Reductive Amination of Nitropyridine Derivatives

Reduction of 5-Bromo-2-nitropyridine

An alternative route involves reducing a nitro group to hydrazine. For example, 5-bromo-2-nitropyridine can be reduced using hydrogen gas and a catalyst (e.g., Pt/C or Pd/C) in methanol, followed by treatment with hydrazine hydrate. This method is less common due to challenges in controlling over-reduction but offers a pathway when halogen displacement is unfavorable.

$$

\text{5-Bromo-2-nitropyridine} \xrightarrow{\text{H}_2/\text{Pt/C}} \text{5-Bromo-2-aminopyridine} \xrightarrow{\text{Hydrazine}} \text{5-Bromo-2-hydrazinylpyridine}

$$

Key Considerations:

Acid-Mediated Salt Formation

Conversion to Dihydrochloride Salt

The free base, 5-bromo-2-hydrazinylpyridine, is treated with concentrated hydrochloric acid to form the dihydrochloride salt. This step is critical for enhancing stability and solubility:

$$

\text{5-Bromo-2-hydrazinylpyridine} + 2\text{HCl} \rightarrow \text{this compound}

$$

Analysis of Synthetic Challenges and Optimizations

Solvent Effects

Nonpolar solvents like n-butanol result in lower yields (65–70%) due to poor hydrazine solubility, whereas DMF or N,N-dimethylpropanolamine improves reactivity. For example, switching from n-butanol to N,N-dimethylpropanolamine increased yield from 65% to 95% in analogous syntheses.

Industrial and Laboratory-Scale Protocols

Large-Scale Synthesis (Patent CN106588758B)

A representative protocol involves:

Small-Scale Laboratory Synthesis (IUCrData)

For research quantities:

- React : 2-chloro-5-bromopyridine (8.0 g) with hydrazine hydrate (15 mL) in 1-propanol (2 mL) at 80°C for 12 hours.

- Isolate : Cool to 4°C, filter needles, and wash with cold methanol.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-hydrazinylpyridine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The bromine atom can be reduced to form 2-hydrazinylpyridine.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea

Major Products Formed:

Oxidation: Azo or azoxy derivatives.

Reduction: 2-Hydrazinylpyridine.

Substitution: Various substituted pyridine derivatives

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of 5-bromo-2-hydrazinylpyridine exhibit significant anticancer properties. A study evaluated a series of bromopyrimidine analogs, including those derived from 5-bromo-2-hydrazinylpyridine, against various cancer cell lines such as HeLa (cervical cancer), A549 (lung adenocarcinoma), and MCF-7 (breast cancer) using the MTT assay. Compounds showed promising cytotoxic activity, with some exhibiting effectiveness comparable to established anticancer agents like Dasatinib .

Antimicrobial Properties

The compound has also been studied for its antimicrobial properties. In vitro tests demonstrated that certain derivatives possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This suggests potential applications in developing new antimicrobial agents to combat resistant strains .

Organic Synthesis

5-Bromo-2-hydrazinylpyridine dihydrochloride serves as an important intermediate in organic synthesis. It can be utilized in the synthesis of various heterocyclic compounds, which are crucial in drug discovery and development. The synthesis processes often involve reaction pathways that enhance the efficiency and yield of desired products while minimizing environmental impact .

Agrochemical Applications

The compound's structural features suggest potential applications in agrochemicals, particularly as a precursor for developing new pesticides or herbicides. Its ability to interact with biological systems makes it a candidate for further investigation in agricultural chemistry .

Case Study 1: Anticancer Activity Assessment

A detailed study assessed the anticancer efficacy of synthesized bromopyrimidine derivatives derived from this compound against several cancer cell lines. The results indicated that specific derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics, highlighting their potential as lead compounds for further development .

| Compound | Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|---|

| 5c | HeLa | 12 | Dasatinib | 15 |

| 6d | A549 | 8 | Dasatinib | 10 |

| 6h | MCF-7 | 14 | Dasatinib | 20 |

Case Study 2: Antimicrobial Evaluation

Another study focused on the antimicrobial activities of synthesized derivatives from the compound. Results showed significant inhibition against standard microbial strains, suggesting its potential use in developing new antibiotics .

| Microbial Strain | Inhibition Zone (mm) | Standard Antibiotic |

|---|---|---|

| Staphylococcus aureus | 22 | Penicillin |

| Escherichia coli | 20 | Ampicillin |

| Candida albicans | 18 | Fluconazole |

Mechanism of Action

The mechanism of action of 5-Bromo-2-hydrazinylpyridine dihydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and physicochemical differences between 5-bromo-2-hydrazinylpyridine dihydrochloride and analogous compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Similarity Score |

|---|---|---|---|---|---|

| This compound | 342635-38-5 | C₅H₈BrCl₂N₃ | 225.95 | Br (5), NHNH₂ (2), 2HCl | Reference |

| (5-Bromopyridin-2-yl)hydrazine | 77992-44-0 | C₅H₆BrN₃ | 188.03 | Br (5), NHNH₂ (2) | 0.91 |

| (3-Bromo-5-methylpyridin-2-yl)hydrazine | 1289007-61-9 | C₆H₈BrN₃ | 202.05 | Br (3), CH₃ (5), NHNH₂ (2) | 0.85 |

| (S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride | 1391450-63-7 | C₇H₁₁BrCl₂N₂ | 273.99 | Br (5), CH₂CH₃NH₂ (2), 2HCl | 0.84 |

| 5-Bromo-2-chloropyridine | 53939-30-3 | C₅H₃BrClN | 192.44 | Br (5), Cl (2) | 0.76 |

| 5-Bromo-2'-deoxyuridine | 59-14-3 | C₉H₁₁BrN₂O₅ | 307.10 | Br (5), deoxyribose (2) | N/A |

Key Observations :

- (5-Bromopyridin-2-yl)hydrazine (CAS 77992-44-0) shares the bromopyridine-hydrazine core but lacks the dihydrochloride salt, resulting in lower molecular weight and altered solubility .

- (S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride (CAS 1391450-63-7) replaces the hydrazine with an ethanamine group, enhancing steric bulk and altering coordination properties .

- 5-Bromo-2-chloropyridine (CAS 53939-30-3) lacks the hydrazine group, making it less reactive in nucleophilic substitution reactions but more stable under acidic conditions .

- 5-Bromo-2'-deoxyuridine (CAS 59-14-3) is a nucleoside analog used in cell proliferation studies, diverging significantly in application despite bromopyridine similarity .

Physicochemical and Functional Differences

- Solubility: The dihydrochloride form of 5-bromo-2-hydrazinylpyridine enhances water solubility compared to its free base or monohydrochloride analogs .

- Reactivity : The hydrazine group enables condensation reactions (e.g., with carbonyl compounds to form hydrazones), distinguishing it from halogen-only substituted pyridines like 5-bromo-2-chloropyridine .

- Applications: Pharmaceutical: Used as a chelator or intermediate in drug synthesis (e.g., kinase inhibitors) . Polymer Chemistry: Contrasts with azoamidine dihydrochlorides (e.g., 2,2’-azobis compounds in ), which serve as radical initiators rather than coordination ligands .

Biological Activity

5-Bromo-2-hydrazinylpyridine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Synthesis

This compound is derived from 2-hydrazinopyridine with a bromine substituent at the 5-position. The synthesis typically involves the reaction of 2-hydrazinopyridine with bromine-containing reagents under controlled conditions to yield the dihydrochloride salt form, which enhances its solubility in biological assays.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

-

Antimicrobial Activity :

- Mechanism : The compound exhibits significant antimicrobial properties against various bacterial and fungal strains. It is believed to disrupt microbial cell membranes and inhibit essential metabolic processes.

- Case Studies :

- A study demonstrated that derivatives of hydrazone, including those based on 5-bromo-2-hydrazinylpyridine, showed potent antifungal effects against Candida species, with minimal toxicity in in vitro and in vivo models (e.g., Galleria mellonella) .

- Another investigation highlighted its efficacy against resistant strains of bacteria, showing a minimum inhibitory concentration (MIC) in the range of 64-512 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

-

Anticancer Activity :

- Mechanism : The compound has been shown to induce apoptosis in cancer cell lines through various pathways, including COX-2 inhibition and oxidative stress induction.

- Research Findings :

- A study reported that derivatives synthesized from 5-bromo-2-hydrazinylpyridine exhibited selective cytotoxicity towards cancer cell lines such as HepG2 and 769-P, with some compounds demonstrating high antiproliferative activity .

- The introduction of specific substituents (e.g., chloro or nitro groups) significantly enhanced the anticancer properties of these derivatives .

Table 1: Antimicrobial Activity of 5-Bromo-2-hydrazinylpyridine Derivatives

| Compound | Microbial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| A | Staphylococcus aureus | 64 | Bactericidal |

| B | Escherichia coli | 128 | Bactericidal |

| C | Candida albicans | 32 | Fungicidal |

| D | Pseudomonas aeruginosa | 256 | Bacteriostatic |

Table 2: Anticancer Activity of Selected Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| E | HepG2 | 10 | High |

| F | 769-P | 15 | Moderate |

| G | MCF-7 | 20 | Low |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-bromo-2-hydrazinylpyridine dihydrochloride, and how can purity be verified?

- Methodological Answer : The synthesis typically involves bromination of 2-hydrazinylpyridine derivatives followed by dihydrochloride salt formation under acidic conditions. For purity verification, use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and confirm via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.8–8.5 ppm and hydrazine NH signals at δ 4.0–5.0 ppm). Mass spectrometry (ESI-MS) should show [M+H]+ at m/z 218.0 (C₅H₆BrN₃·2HCl) .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The bromine at the 5-position on the pyridine ring enables Suzuki-Miyaura or Buchwald-Hartwig couplings , facilitating aryl/heteroaryl substitutions. Optimize reaction conditions using Pd catalysts (e.g., Pd(PPh₃)₄) and ligands (XPhos), with anhydrous DMF as solvent at 80–100°C. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Use a combination of:

- FT-IR to confirm N-H stretches (~3200–3400 cm⁻¹) and C-Br vibrations (~600 cm⁻¹).

- Elemental analysis (CHNS) to validate stoichiometry (expected %C: 27.6, %H: 3.5, %N: 19.3).

- X-ray crystallography for solid-state structure elucidation, if single crystals are obtainable .

Advanced Research Questions

Q. How can researchers resolve contradictions in observed vs. predicted solubility profiles of this compound?

- Methodological Answer : Discrepancies often arise from hydration state or counterion effects. Conduct solubility screens in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 1–10). Compare experimental data (e.g., >50 mg/mL in DMSO) with computational predictions (LogP ≈ 1.2 via ChemAxon). Adjust formulation using co-solvents (e.g., PEG-400) for biological assays .

Q. What strategies mitigate decomposition of the hydrazine moiety during long-term storage?

- Methodological Answer : The hydrazine group is prone to oxidation. Store the compound under inert gas (N₂/Ar) at −20°C in amber vials. Add stabilizers like EDTA (0.1% w/v) to chelate trace metals. Periodically assess stability via HPLC-UV to detect degradation products (e.g., pyridine-N-oxide at Rₜ 3.2 min) .

Q. How does this compound interact with biological targets in enzyme inhibition studies?

- Methodological Answer : The hydrazine group can act as a metal-chelating agent (e.g., binding Zn²⁺ in metalloproteases). Design inhibition assays using recombinant enzymes (e.g., carbonic anhydrase) with ITC (isothermal titration calorimetry) to measure binding constants (Kd). Validate specificity via competitive assays with known inhibitors (e.g., acetazolamide) .

Q. What experimental designs are recommended to study tautomeric equilibria in solution?

- Methodological Answer : Use ¹⁵N NMR to track hydrazine tautomerism (e.g., shifts between δ −250 to −300 ppm for NH-NH₂ vs. NH₂-NH). Perform variable-temperature NMR (25–60°C) in D₂O/DMSO-d₆ to assess thermodynamic parameters. Complement with DFT calculations (B3LYP/6-311+G**) to model energy barriers .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s cytotoxicity in cell-based assays?

- Methodological Answer : Variability may stem from impurities (e.g., residual Pd in cross-coupled derivatives) or cell line specificity. Conduct:

- ICP-MS to quantify metal contaminants (<1 ppm acceptable).

- Dose-response curves (IC₅₀) across multiple lines (e.g., HEK293, HeLa) with controls (e.g., cisplatin).

- ROS (reactive oxygen species) assays to rule out nonspecific oxidative stress .

Q. Why do computational docking studies sometimes fail to predict binding modes accurately for this compound?

- Methodological Answer : The hydrazine group’s conformational flexibility and protonation state (pH-dependent) complicate modeling. Refine docking using:

- Molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to sample tautomers.

- Explicit solvent models (TIP3P water) and pH-adjusted partial charges (PROPKA). Validate with mutagenesis (e.g., His→Ala substitutions in target proteins) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.